molecular formula C10H20ClNO2 B3392708 (1-Propyl-4-piperidinyl)acetic acid hydrochloride CAS No. 1255717-53-3

(1-Propyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B3392708
CAS No.: 1255717-53-3
M. Wt: 221.72
InChI Key: VGDNDYGUSXGOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propyl-4-piperidinyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of 4-piperidone with propyl bromide to form 1-propyl-4-piperidone. This intermediate is then reacted with chloroacetic acid under basic conditions to yield (1-Propyl-4-piperidinyl)acetic acid. Finally, the hydrochloride salt is formed by reacting the free acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Propyl-4-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: (1-Propyl-4-piperidinyl)acetic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It can also be used as a ligand in binding studies to investigate receptor interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperidine structure is a common motif in many drugs, making it a valuable starting material for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Propyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

  • 1-Methyl-piperidine-3-carboxylic acid hydrochloride
  • 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride
  • 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride

Uniqueness: (1-Propyl-4-piperidinyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring The propyl group at the nitrogen atom and the acetic acid moiety provide distinct chemical properties, making it different from other piperidine derivatives

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDNDYGUSXGOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-53-3
Record name 4-Piperidineacetic acid, 1-propyl-, hydrochloride (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Propyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Propyl-4-piperidinyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.